N~2~-methyl-N~2~-phenyl-1,2-propanediamine hydrochloride
Description
N²-Methyl-N²-phenyl-1,2-propanediamine hydrochloride is a substituted 1,2-propanediamine derivative where the second nitrogen (N²) is functionalized with both methyl and phenyl groups, forming a tertiary amine. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Structurally, it consists of a three-carbon propane backbone with amine groups at positions 1 and 2. The N² nitrogen is substituted with a methyl (-CH₃) and a phenyl (-C₆H₅) group, while the N¹ nitrogen remains unsubstituted or protonated as part of the hydrochloride salt. This substitution pattern distinguishes it from simpler diamines and confers unique physicochemical properties, such as altered basicity and lipophilicity, which may influence its applications in pharmaceuticals or organic synthesis .
Properties
IUPAC Name |
2-N-methyl-2-N-phenylpropane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-9(8-11)12(2)10-6-4-3-5-7-10;/h3-7,9H,8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZOPDXDWXQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Aniline Derivatives
One common synthetic approach involves the methylation of aniline or substituted aniline derivatives. The methylation is typically performed using methanol as the methylating agent, catalyzed by cyclometalated ruthenium complexes under mild conditions (around 60°C) in the presence of sodium hydroxide as a base. This method ensures selective N-methylation at the nitrogen atom, preserving the diamine functionality.
- Reaction conditions:
- Solvent: Methanol
- Catalyst: Cyclometalated ruthenium complexes
- Base: Sodium hydroxide
- Temperature: Approximately 60°C
- Reaction time: Optimized for high yield and selectivity
This catalytic system offers advantages in terms of mild reaction conditions, high selectivity, and scalability for industrial production.
Catalytic Amination of 2-amino-2-methyl-1-propanol
Another advanced method involves the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen atmosphere in the presence of a nickel-based catalyst (e.g., Raney nickel). This process converts the amino alcohol into the corresponding 2-methyl-1,2-propanediamine derivative, which can then be further functionalized to the target compound.
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- Charging 2-amino-2-methyl-1-propanol and the nickel catalyst into a high-pressure autoclave.
- Replacing air with hydrogen and vacuumizing the system.
- Introducing liquid ammonia and hydrogen gas, maintaining a temperature range of 160–220°C.
- Reaction time between 6 to 15 hours under controlled pressure (2.0–3.0 MPa).
- Filtration to remove catalyst and purification of the product by distillation or rectification.
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Catalyst loading (% w/w) | 5.0% | 3.0% |
| Temperature (°C) | 185 | 205 |
| Reaction time (hours) | 12 | 12 |
| Conversion efficiency (%) | 63.5 | 57.5 |
| Selectivity to product (%) | 83.8 | 80.8 |
This method is notable for its continuous operation capability, stable raw materials, and relatively high yield, making it suitable for industrial scale-up.
Formation of Hydrochloride Salt
After obtaining the free base of N²-methyl-N²-phenyl-1,2-propanediamine, the hydrochloride salt is formed by treatment with hydrochloric acid. This step improves the compound’s stability, solubility, and ease of handling in subsequent applications.
Industrial Production Considerations
Industrial synthesis of N²-methyl-N²-phenyl-1,2-propanediamine hydrochloride generally adapts the above laboratory methods with modifications to optimize yield, purity, and cost-effectiveness:
- Use of continuous flow reactors to improve reaction control and scalability.
- Employment of advanced catalytic systems to enhance selectivity and reduce by-products.
- Optimization of reaction parameters (temperature, pressure, catalyst loading) to minimize impurities.
- Careful control of intermediate isolation to prevent decomposition or reverse reactions, especially during esterification steps if applicable.
Solvent choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and hydrocarbons (toluene), selected based on reaction compatibility and environmental considerations.
Reaction Analysis and Mechanistic Insights
The preparation involves key reaction types:
- Methylation: Nucleophilic substitution where the amine nitrogen attacks the methylating agent under catalytic conditions.
- Catalytic amination: Hydrogenation and amination of amino alcohols facilitated by metal catalysts under high pressure and temperature.
- Salt formation: Acid-base reaction between the free amine and hydrochloric acid.
These reactions are influenced by factors such as catalyst type, reaction temperature, solvent polarity, and reagent stoichiometry, which collectively determine the efficiency and selectivity of the synthesis.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Methylation of Aniline Derivatives | Methanol, cyclometalated ruthenium catalyst, NaOH, 60°C | Mild conditions, high selectivity | Requires specialized catalyst |
| Catalytic Amination of Amino Alcohol | 2-amino-2-methyl-1-propanol, Raney Ni, H₂, NH₃, 160–220°C | Continuous process, high purity | High pressure and temperature |
| Hydrochloride Salt Formation | HCl acid | Improved stability and handling | Requires careful control of pH |
Chemical Reactions Analysis
Types of Reactions: N2-methyl-N~2~-phenyl-1,2-propanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds such as alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted amines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has shown that derivatives of N~2~-methyl-N~2~-phenyl-1,2-propanediamine hydrochloride exhibit potential antiviral activity. For example, a study highlighted its effectiveness against HIV-1 by targeting specific receptors involved in viral entry, demonstrating its utility as a pharmacological agent in treating viral infections .
Antiparasitic Activity
In the context of visceral leishmaniasis treatment, derivatives of this compound have been evaluated for their efficacy against the disease. The findings indicated that certain modifications to the compound enhanced its antiparasitic properties, suggesting a promising avenue for drug development against leishmaniasis.
Organic Synthesis
Synthetic Pathways
this compound serves as an important intermediate in organic synthesis. It can be synthesized through various methods involving hydrogenation processes that yield high purity and yield . The compound's structure allows it to participate in multiple chemical reactions, making it valuable for creating complex organic molecules.
Table 1: Antiviral Activity of N~2~-methyl-N~2~-phenyl-1,2-propanediamine Derivatives
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| VZMC013 | HIV-1 | 6.05 ± 0.22 | |
| VZMC001 | HIV-1 | 51.8 ± 7.9 | |
| Naltrexone | HIV-1 | 0.7 ± 0.1 |
Case Study: Treatment of Visceral Leishmaniasis
In a notable study, derivatives of this compound were tested for their efficacy against visceral leishmaniasis. The results showed that certain modifications to the compound improved its bioactivity and reduced toxicity levels compared to existing treatments. This case study illustrates the potential of this compound in developing new therapeutic agents for parasitic infections.
Mechanism of Action
The mechanism of action of N2-methyl-N~2~-phenyl-1,2-propanediamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Comparison of Substituted 1,2-Propanediamine Derivatives
Key Observations:
Substituent Effects: The methyl and phenyl groups on N² in the target compound increase steric hindrance and lipophilicity compared to unsubstituted 1,2-propanediamine dihydrochloride . This may enhance membrane permeability, making it suitable for pharmaceutical applications.
Salt Formation: The hydrochloride salt of the target compound improves its crystallinity and stability, similar to ethylphenidate hydrochloride, a known pharmaceutical impurity .
Synthetic Relevance :
- Substituted 1,2-propanediamines are often intermediates in amide or urea synthesis. For example, N-benzyl-N-methyl-N-phenyl-1,2-propanediamine reacts with benzoyl chloride to form benzamide derivatives .
Functional Group Analogues
Chloroacetamides and Hydroxamic Acids
However, these compounds are primarily used as herbicides or antioxidants, unlike the target diamine, which may have neurological applications.
Biological Activity
N~2~-methyl-N~2~-phenyl-1,2-propanediamine hydrochloride (CAS Number: 1269039-30-6) is a chemical compound with a molecular formula of CHClN and a molecular weight of 200.71 g/mol. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the methylation of aniline derivatives. One efficient method includes using methanol as a methylating agent, catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the context of its use in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study demonstrated that related diamine compounds exhibited significant antibacterial activity against various bacterial strains, suggesting that this compound may also possess similar properties .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| N~2~-methyl-N~2~-phenyl-1,2-propanediamine | E. coli | 15 | |
| Related Diamines | Staphylococcus aureus | 18 |
Cytotoxicity Studies
Cytotoxicity assessments indicate that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. The compound's mechanism may involve inducing apoptosis in cancer cells through receptor-mediated pathways .
Case Studies
In a notable case study involving visceral leishmaniasis treatment, derivatives of N~2~-methyl-N~2~-phenyl-1,2-propanediamine were evaluated for their efficacy in animal models. The results showed promising therapeutic effects comparable to existing treatments but with reduced toxicity profiles .
Summary of Findings:
- Model Used : Syrian hamsters for visceral leishmaniasis.
- Outcome : Reduced parasite load and improved survival rates compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for preparing N²-methyl-N²-phenyl-1,2-propanediamine hydrochloride?
- Methodological Answer : The synthesis can involve a two-step alkylation of 1,2-propanediamine. First, introduce the phenyl group via nucleophilic substitution using bromobenzene or iodobenzene in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Subsequent methylation may employ methyl iodide or dimethyl sulfate, with careful pH control to avoid over-alkylation. The hydrochloride salt is formed by treating the free base with HCl in ethanol, followed by recrystallization from acetone/water mixtures .
- Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1). Yield optimization may require stoichiometric adjustments due to steric hindrance from the phenyl group.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- HPLC Analysis : Adapt the ASTM D8545-23e1 method (developed for N,N′-disalicylidene-1,2-propanediamine) using a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0) (70:30), and UV detection at 254 nm. Retention time and peak area comparison against a certified reference standard are critical .
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.5 ppm).
- FT-IR : Look for N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, hygroscopicity) relevant to handling this compound?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility compared to the free base. Test solubility in aqueous buffers (pH 1–7) and organic solvents (e.g., ethanol, DMSO) via gravimetric analysis.
- Hygroscopicity : Assess moisture uptake using dynamic vapor sorption (DVS) under controlled humidity (e.g., 0–90% RH). Compare with structurally similar diamines (e.g., N,N′-dimethyl-1,2-propanediamine dihydrochloride shows significant hygroscopicity ).
Advanced Research Questions
Q. How does N²-methyl-N²-phenyl-1,2-propanediamine hydrochloride interact with transition metals, and what analytical techniques are suitable for studying its complexes?
- Methodological Answer :
- Complexation Studies : React with Ni(II), Cu(II), or Co(II) salts in aqueous or methanolic solutions. Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., d-d transitions for Ni(II) at ~600 nm).
- Structural Elucidation : Single-crystal X-ray diffraction (as in for Nickel(II) complexes) provides bond lengths and coordination geometry. Alternatively, employ EXAFS for solution-phase studies .
- Stability Constants : Determine via potentiometric titrations in 0.1 M NaClO₄ at 25°C, using the Calvin-Bjerrum method .
Q. What experimental strategies can resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation products via HPLC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data. Compare with thermodynamic parameters (e.g., ΔH‡, ΔS‡) calculated via Eyring equation .
- Controlled Humidity Storage : Assess crystallinity changes via PXRD after storage at 40°C/75% RH for 1–3 months .
Q. How can computational methods complement experimental studies of reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Model the nucleophilic substitution mechanism during synthesis (e.g., Gibbs free energy barriers for phenyl/methyl group addition). Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set.
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends. Tools: GROMACS with OPLS-AA force field.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes with amine-binding pockets) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
